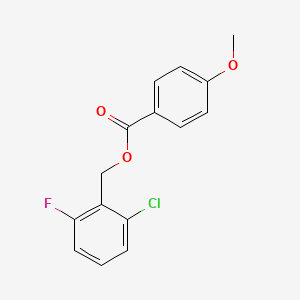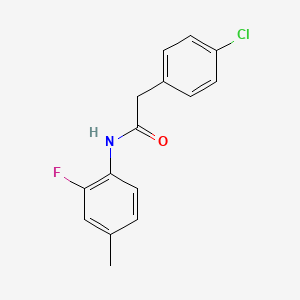
N-(3-chloro-4-methylphenyl)-4-methylcyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methylphenyl)-4-methylcyclohexanecarboxamide, commonly known as CMH, is a chemical compound with a molecular formula C16H22ClNO. It belongs to the class of amides and is widely used in scientific research due to its unique properties. CMH is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the degradation of endocannabinoids.
作用機序
The mechanism of action of CMH involves the inhibition of N-(3-chloro-4-methylphenyl)-4-methylcyclohexanecarboxamide, which leads to increased levels of endocannabinoids. Endocannabinoids bind to cannabinoid receptors, which are G protein-coupled receptors located in the brain and peripheral tissues. Activation of cannabinoid receptors produces a variety of physiological effects, including analgesia, sedation, and appetite stimulation. CMH has been shown to be a potent and selective inhibitor of N-(3-chloro-4-methylphenyl)-4-methylcyclohexanecarboxamide, with an IC50 value of around 10 nM.
Biochemical and Physiological Effects
CMH has been shown to produce a variety of biochemical and physiological effects in preclinical models. It has been demonstrated to produce analgesic effects in models of acute and chronic pain, including inflammatory pain, neuropathic pain, and cancer pain. CMH has also been shown to produce anxiolytic effects in models of anxiety, including the elevated plus maze and the light-dark box. Additionally, CMH has been shown to produce anti-inflammatory effects in models of acute and chronic inflammation, including carrageenan-induced paw edema and adjuvant-induced arthritis.
実験室実験の利点と制限
CMH has several advantages as a research tool. It is a potent and selective inhibitor of N-(3-chloro-4-methylphenyl)-4-methylcyclohexanecarboxamide, with minimal off-target effects. It has been shown to produce consistent and reproducible effects in preclinical models. Additionally, CMH has good pharmacokinetic properties, including high oral bioavailability and good brain penetration. However, there are also some limitations to the use of CMH in lab experiments. It is relatively expensive compared to other research tools, and its synthesis can be challenging. Additionally, there is a lack of standardized protocols for the use of CMH in preclinical models, which can lead to variability in results.
将来の方向性
There are several future directions for the use of CMH in scientific research. One area of interest is the role of endocannabinoids in the regulation of immune function. CMH has been shown to produce anti-inflammatory effects in preclinical models, and there is growing evidence that endocannabinoids play a crucial role in the regulation of immune function. Another area of interest is the development of more selective and potent N-(3-chloro-4-methylphenyl)-4-methylcyclohexanecarboxamide inhibitors. CMH is a potent inhibitor of N-(3-chloro-4-methylphenyl)-4-methylcyclohexanecarboxamide, but there is still room for improvement in terms of selectivity and potency. Finally, there is a need for standardized protocols for the use of CMH in preclinical models, to ensure consistency and reproducibility of results.
Conclusion
In conclusion, CMH is a potent and selective inhibitor of N-(3-chloro-4-methylphenyl)-4-methylcyclohexanecarboxamide, with a variety of biochemical and physiological effects in preclinical models. It has been shown to produce analgesic, anxiolytic, and anti-inflammatory effects, and has good pharmacokinetic properties. However, its use in scientific research is still relatively new, and there is a need for standardized protocols and further research to fully understand its potential.
合成法
The synthesis of CMH involves the reaction of 4-methylcyclohexanone with 3-chloro-4-methylbenzoyl chloride in the presence of sodium hydride. The resulting intermediate is then treated with ammonia to obtain CMH. The yield of this reaction is around 70%, and the purity of the final product can be improved by recrystallization.
科学的研究の応用
CMH is widely used in scientific research as a selective inhibitor of N-(3-chloro-4-methylphenyl)-4-methylcyclohexanecarboxamide. N-(3-chloro-4-methylphenyl)-4-methylcyclohexanecarboxamide is an enzyme that breaks down endocannabinoids, which are lipid signaling molecules that play a crucial role in various physiological processes, including pain sensation, appetite regulation, and mood modulation. Inhibition of N-(3-chloro-4-methylphenyl)-4-methylcyclohexanecarboxamide leads to increased levels of endocannabinoids, which can produce analgesic, anxiolytic, and anti-inflammatory effects. CMH has been shown to be effective in preclinical models of pain, anxiety, and inflammation.
特性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-methylcyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO/c1-10-3-6-12(7-4-10)15(18)17-13-8-5-11(2)14(16)9-13/h5,8-10,12H,3-4,6-7H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDUQXAJASCKCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C(=O)NC2=CC(=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-4-methylcyclohexanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-benzyl-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5886487.png)

![3-fluoro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B5886507.png)
![2-(4-chlorophenoxy)-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-2-methylpropanohydrazide](/img/structure/B5886515.png)

![3-{2-[4-(dimethylamino)phenyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl}-1-propanol](/img/structure/B5886529.png)
![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5886535.png)
![2-bromo-6-methoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5886538.png)



![N,N-dimethyl-4-[(2-thienylacetyl)amino]benzamide](/img/structure/B5886549.png)